molecular formula C21H31N3O2S B11282150 N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)thio)-1H-indol-1-yl)acetamide

N,N-diisopropyl-2-(3-((2-oxo-2-(propylamino)ethyl)thio)-1H-indol-1-yl)acetamide

Cat. No.: B11282150
M. Wt: 389.6 g/mol
InChI Key: ZBQCVKGQIMPCHX-UHFFFAOYSA-N
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Description

2-[(1-{[BIS(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)SULFANYL]-N-PROPYLACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an indole core, a carbamoyl group, and a sulfanyl linkage. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[BIS(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)SULFANYL]-N-PROPYLACETAMIDE typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a carbamoyl group through a series of reactions involving isopropyl isocyanate. The sulfanyl linkage is introduced using thiol reagents under controlled conditions. The final step involves the acylation of the indole derivative with propylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[BIS(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)SULFANYL]-N-PROPYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The indole core can undergo electrophilic substitution reactions, particularly at the 3-position, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(1-{[BIS(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)SULFANYL]-N-PROPYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it could inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-{[BIS(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)SULFANYL]-N-ETHYLACETAMIDE: Similar structure but with an ethyl group instead of a propyl group.

    2-[(1-{[BIS(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)SULFANYL]-N-METHYLACETAMIDE: Similar structure but with a methyl group instead of a propyl group.

Uniqueness

The uniqueness of 2-[(1-{[BIS(PROPAN-2-YL)CARBAMOYL]METHYL}-1H-INDOL-3-YL)SULFANYL]-N-PROPYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its propyl group may influence its lipophilicity and, consequently, its interaction with biological membranes and targets.

Properties

Molecular Formula

C21H31N3O2S

Molecular Weight

389.6 g/mol

IUPAC Name

2-[3-[2-oxo-2-(propylamino)ethyl]sulfanylindol-1-yl]-N,N-di(propan-2-yl)acetamide

InChI

InChI=1S/C21H31N3O2S/c1-6-11-22-20(25)14-27-19-12-23(18-10-8-7-9-17(18)19)13-21(26)24(15(2)3)16(4)5/h7-10,12,15-16H,6,11,13-14H2,1-5H3,(H,22,25)

InChI Key

ZBQCVKGQIMPCHX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=CN(C2=CC=CC=C21)CC(=O)N(C(C)C)C(C)C

Origin of Product

United States

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